molecular formula C11H12N2 B14576460 3-(Benzylamino)-2-methylprop-2-enenitrile CAS No. 61423-43-6

3-(Benzylamino)-2-methylprop-2-enenitrile

Cat. No.: B14576460
CAS No.: 61423-43-6
M. Wt: 172.23 g/mol
InChI Key: PYYHJYLPSYQIAD-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2-methylprop-2-enenitrile is an organic compound characterized by the presence of a benzylamino group attached to a nitrile group through a prop-2-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-methylprop-2-enenitrile typically involves the reaction of benzylamine with a suitable precursor. One common method is the aza-type Michael reaction, where benzylamine reacts with an α,β-unsaturated nitrile under mild conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-methylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The benzylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce primary amines or other reduced derivatives.

Scientific Research Applications

3-(Benzylamino)-2-methylprop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2-methylprop-2-enenitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also participate in nucleophilic addition reactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)-2-methylprop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a benzylamino and a nitrile group allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

61423-43-6

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-(benzylamino)-2-methylprop-2-enenitrile

InChI

InChI=1S/C11H12N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,8,13H,9H2,1H3

InChI Key

PYYHJYLPSYQIAD-UHFFFAOYSA-N

Canonical SMILES

CC(=CNCC1=CC=CC=C1)C#N

Origin of Product

United States

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